BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Magnetic
Susceptibility of Hexaamminenickel(ll) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: hexaamminenickel(ll)

Cat. No.: B1235034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of
hexaamminenickel(ll) bromide, [Ni(NHs)e]Br2. It delves into the theoretical underpinnings of its
magnetic properties, presents available quantitative data, and offers detailed experimental
protocols for its measurement. This document is intended to be a valuable resource for
researchers in inorganic chemistry, materials science, and drug development who are working
with paramagnetic coordination compounds.

Theoretical Background: The Origin of
Paramagnetism in Hexaamminenickel(ll) Bromide

The magnetic properties of hexaamminenickel(ll) bromide are a direct consequence of the
electronic structure of the central nickel(Il) ion within its coordination sphere. The complex
consists of a central Ni(ll) ion octahedrally coordinated to six ammonia (NHs) ligands, with two
bromide ions as counter-ions.

According to Crystal Field Theory, in an octahedral ligand field, the five degenerate d-orbitals of
the nickel(ll) ion are split into two energy levels: a lower-energy tzg triplet (dxy, dyz, dxz) and a
higher-energy eg doublet (dx2-y?, dz?). Nickel(ll) is a d® ion, meaning it has eight electrons in its
d-orbitals.
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Ammonia is considered a moderately strong-field ligand, but for Ni(ll), the crystal field splitting
energy (Ao) is not large enough to force electron pairing. Consequently, the electrons are filled
into the d-orbitals according to Hund's rule, resulting in a high-spin configuration. The electronic
configuration for the Ni(ll) ion in [Ni(NH3)s]?* is t2g®eg?. This leaves two unpaired electrons in
the higher-energy eg orbitals, which are responsible for the compound's paramagnetic
behavior. Paramagnetic materials are those that are attracted to an external magnetic field.

The presence of these unpaired electrons gives rise to a permanent magnetic moment. The
theoretical spin-only magnetic moment (u_so) can be calculated using the following equation:

M_sS0 = Vn(n+2)

where 'n' is the number of unpaired electrons. For hexaamminenickel(ll) with two unpaired
electrons, the spin-only magnetic moment is calculated to be:

U_So =V2(2+2) = V8 = 2.83 Bohr Magnetons (BM)

Experimentally determined magnetic moments for hexaamminenickel(ll) complexes are
typically in the range of 2.8 to 3.4 BM. The observed magnetic moment is often slightly higher
than the spin-only value due to a phenomenon known as spin-orbit coupling, which introduces
an orbital angular momentum contribution to the total magnetic moment. For the
hexaamminenickel(ll) cation, the effective magnetic moment has been reported to be
approximately 3.20 BM.
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Electronic Configuration of Ni(ll) in an Octahedral Field
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Caption: d-orbital splitting of Ni(ll) in an octahedral field.

Quantitative Data

The magnetic properties of hexaamminenickel(ll) bromide can be quantified through its
magnetic susceptibility and effective magnetic moment. While extensive temperature-
dependent data for the bromide salt is not readily available in the literature, the properties are
expected to be very similar to the well-studied chloride and iodide analogues due to the primary
influence of the [Ni(NHs)s]?* cation on the magnetic behavior.
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Parameter Symbol Value Units Notes
Molecular )
- [Ni(NH3)e]Br2 - -
Formula
Molar Mass M 320.68 g/mol [1]
Number of i
] From crystal field
Unpaired n 2 -
theory.
Electrons
Spin-Only
Magnetic U_so ~2.83 BM Calculated value.
Moment
Experimentall
Effective P Y
. observed for the
Magnetic u_eff ~3.20 BM )
[Ni(NH3)e]?*
Moment .
cation.
Calculated from
) the effective
Molar Magnetic .
o magnetic
Susceptibility
X_M ~4300 x 10-° cm3/mol moment. The

(calculated at
298 K)

value is largely
temperature-

independent.[2]

Note: The molar magnetic susceptibility (x_M) was calculated from the effective magnetic

moment (p_eff) using the equation: x M= (N_A*p_B2*pu_eff?) / (3*k B *T), where N_Ais

Avogadro's number, p_B is the Bohr magneton, k_B is the Boltzmann constant, and T is the

temperature in Kelvin. This calculated value is an approximation for room temperature. The

magnetic behavior of this compound is expected to follow the Curie-Weiss law (x = C / (T - 6)),

where C is the Curie constant and 8 is the Weiss constant, which is typically small for this type

of complex.

Experimental Protocols
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The magnetic susceptibility of solid samples like hexaamminenickel(ll) bromide is most
commonly determined using the Gouy method. For solutions, the Evans method using NMR
spectroscopy is a powerful alternative.

Gouy Method for Solid Samples

The Gouy method involves measuring the apparent change in mass of a sample when it is
placed in a magnetic field.

Apparatus:

o Gouy balance (an analytical balance adapted to suspend a sample between the poles of a
magnet)

o Electromagnet with a power supply
e Gouy tube (a long, cylindrical sample tube)
o Calibrant with a known magnetic susceptibility (e.g., HJCo(SCN)a4 or [Ni(en)3]S203)
Procedure:
 Calibration:
o Determine the mass of the empty Gouy tube without the magnetic field (m_empty,off).

o Turn on the electromagnet to the desired field strength and record the mass of the empty
tube again (m_empty,on).

o Fill the Gouy tube with the calibrant to a known length (l) and record its mass without the
magnetic field (m_cal,off).

o Turn on the magnetic field and record the mass of the tube with the calibrant (m_cal,on).

o Calculate the change in mass for the empty tube (Am_empty = m_empty,on - m_empty,off)
and the calibrant (Am_cal = m_cal,on - m_cal,off).
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o

The force experienced by the sample is proportional to the change in mass. The volume
susceptibility (k) can be related to this force.

o Sample Measurement:

[¢]

Empty and clean the Gouy tube.

Fill the tube with finely powdered hexaamminenickel(ll) bromide to the same length (I) as
the calibrant.

Record the mass of the tube with the sample without the magnetic field (m_sample,off).

Turn on the magnetic field to the same strength used for calibration and record the mass
(m_sample,on).

Calculate the change in mass for the sample (Am_sample = m_sample,on -
m_sample,off).

e Calculations:

o

The mass susceptibility (x_g) of the sample can be calculated using the known
susceptibility of the calibrant.

The molar magnetic susceptibility (x_M) is then calculated by multiplying the mass
susceptibility by the molar mass of the compound.

Diamagnetic Correction: The measured molar susceptibility (x_M,exp) is the sum of the
paramagnetic susceptibility (x_M,para) of the Ni(ll) ion and the diamagnetic susceptibility
(x_M,dia) of the atoms in the compound. The diamagnetic contribution must be subtracted
to obtain the true paramagnetic susceptibility. Diamagnetic corrections are made using
Pascal's constants for each atom and bond in the molecule.[3][4][5][6][7]

» X_M,para =x_M,exp - x_M,dia

Finally, the effective magnetic moment (p_eff) is calculated from the corrected
paramagnetic susceptibility using the equation mentioned in the data section.
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Gouy Method Workflow
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Caption: Workflow for the Gouy method.
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Evans Method for Solutions

The Evans method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the
magnetic susceptibility of a paramagnetic substance in solution. It relies on the principle that
the chemical shift of a reference compound is altered by the presence of a paramagnetic
species.

Apparatus:

NMR spectrometer

Coaxial NMR tubes (or a sealed capillary insert)

A suitable solvent (e.g., D20)

An inert reference compound (e.g., tert-butanol)
Procedure:
e Sample Preparation:

o Prepare a solution of known concentration of hexaamminenickel(ll) bromide in the
chosen solvent containing a small amount of the reference compound.

o Prepare a reference solution containing only the solvent and the reference compound.

o Place the paramagnetic solution in the inner tube of the coaxial NMR tube and the
reference solution in the outer tube (or vice versa).

¢ NMR Measurement:

o Acquire the *H NMR spectrum of the sample. Two distinct signals for the reference
compound will be observed, one from the inner tube and one from the outer tube.

o Measure the difference in the chemical shifts (Ad in ppm) of the two reference signals.

e Calculations:
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o The mass susceptibility (x_g) can be calculated using the following formula: x_g = (3 * Ad)
/ (4 * 1t * c) + X_g,solvent where Ad is the chemical shift difference in ppm, c is the
concentration of the paramagnetic sample in g/cm3, and x_g,solvent is the mass
susceptibility of the solvent.

o The molar magnetic susceptibility (x_M) is then obtained by multiplying x_g by the molar
mass.

o Similar to the Gouy method, a diamagnetic correction must be applied to obtain the
paramagnetic susceptibility, from which the effective magnetic moment is calculated.
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Evans Method Workflow
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Caption: Workflow for the Evans method.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1235034?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Hexaamminenickel(ll) bromide is a classic example of a paramagnetic coordination
compound. Its magnetic properties are well-explained by crystal field theory, arising from the
two unpaired electrons in the eg orbitals of the octahedrally coordinated Ni(ll) ion. The effective
magnetic moment of approximately 3.20 BM is a key characteristic of this complex. The
magnetic susceptibility can be reliably determined using established techniques such as the
Gouy and Evans methods. A thorough understanding and accurate measurement of the
magnetic properties of such compounds are crucial for their application in various fields,
including catalysis, materials science, and as probes in biological systems. This guide provides
the foundational knowledge and practical protocols to aid researchers in their investigation of
the magnetic susceptibility of hexaamminenickel(ll) bromide and related paramagnetic
species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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